N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine heterocyclic core. Key structural features include:
- 8-methoxy-2-oxo-2H-chromene-3-carboxamide moiety, derived from coumarin, which is associated with diverse biological activities (e.g., kinase inhibition, anti-inflammatory effects) .
The compound’s design leverages the triazolo-pyridazine scaffold’s rigidity and hydrogen-bonding capacity for target engagement, while the coumarin-derived side chain introduces steric and electronic modulation .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-3-28-16-8-7-14-21-22-15(24(14)23-16)10-20-18(25)12-9-11-5-4-6-13(27-2)17(11)29-19(12)26/h4-9H,3,10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOZYTKEJOTVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting hydrazine derivatives with appropriate pyridazine precursors under reflux conditions in the presence of acetic acid.
Chromene Derivative Synthesis: The chromene derivative is prepared through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyridazine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and ethoxy groups.
Reduction: Alcohols from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, such as c-Met and Pim-1, which are implicated in cancer .
Medicine
In medicinal research, this compound is being explored for its potential anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells and inhibit tumor growth .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, particularly those targeting cancer and other proliferative diseases.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves inhibition of the c-Met and Pim-1 kinases. These kinases play crucial roles in cell proliferation and survival pathways. By inhibiting these targets, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on formula C₂₁H₂₀N₆O₅.
Key Observations :
- The target compound uniquely combines a coumarin-carboxamide with an ethoxy group, differentiating it from sulfonate or morpholine-containing analogs .
- Methanesulfonate derivatives (e.g., BLD Pharm’s compound) prioritize solubility over target affinity, whereas morpholinoethylamine analogs balance hydrophilicity and binding kinetics .
Heterocyclic Analogs with Fused Ring Systems
Compounds like N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide (from EP 2022/06) feature:
- Pyrrolo-triazolo-pyrazine core : Increases aromatic surface area for π-stacking but reduces metabolic stability compared to the pyridazine-based target compound .
Amino Acid-Conjugated Derivatives
Ethyl N-benzoyl-α-hetero-aryl-glycinates (e.g., ethylN-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate) exhibit:
Comparative Advantage :
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that exhibits a unique structural combination of heterocyclic rings and functional groups. This compound is part of a broader class of triazolo and chromene derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Structural Overview
The compound features:
- Triazolo[4,3-b]pyridazine moiety
- 8-Methoxy-2-oxo-2H-chromene structure
- A methyl bridge connecting the two components
This intricate architecture suggests that the compound may possess significant pharmacological properties due to the synergistic effects of its structural components.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural motifs have demonstrated notable anticancer properties. For instance, derivatives of triazolo and chromene frameworks have shown effectiveness against various cancer cell lines. The specific biological activity of this compound remains to be fully elucidated; however, it is anticipated to align with these observed activities due to its structural similarities.
Case Studies and Research Findings
- Inhibition of ERK Signaling Pathway :
- Mechanism of Action :
Antimicrobial Activity
Compounds structurally related to this compound have also shown antimicrobial properties. Their effectiveness against various pathogens makes them potential candidates for further development in antimicrobial therapies.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and structural features of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Methyl-N-(6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide | Pyrrolidine ring | Anticancer | Enhanced solubility due to pyrrolidine moiety |
| 6-(4-Pyridyl)-[1,2,4]triazolo[4,3-b]pyridazine | Pyridine ring | Antimicrobial | Lacks chromene structure but retains triazole core |
| 8-Hydroxyquinoline derivatives | Hydroxyquinoline core | Antibacterial | Different core but similar heterocyclic nature |
The uniqueness of N-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin) lies in its combination of both triazole and chromene functionalities that may synergistically enhance its biological activity compared to other derivatives lacking this dual framework.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the triazolo-pyridazine core via cyclization reactions using dimethylformamide (DMF) or acetonitrile as solvents and triethylamine as a base catalyst to promote condensation .
- Step 2: Coupling the chromene-3-carboxamide moiety via nucleophilic substitution or amide bond formation, requiring anhydrous conditions and temperatures between 60–80°C .
- Step 3: Final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity . Key optimization parameters: Solvent polarity, reaction time (12–24 hr), and catalyst stoichiometry (1.2–1.5 eq) significantly impact yields (typically 40–65%) .
Q. Which analytical techniques are essential for structural validation?
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the triazole and chromene rings. Key signals include methoxy protons (δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+ expected m/z ~481.15) .
- HPLC-PDA: Purity assessment using a C18 column (λ = 254 nm) with retention time consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Contradictions in IC₅₀ values or target selectivity may arise from:
- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase mutants). Standardize protocols using recombinant proteins and ATP concentration controls .
- Solubility issues: Use DMSO stock solutions (<0.1% final concentration) with solubility enhancers (e.g., β-cyclodextrin) to avoid aggregation .
- Metabolic interference: Conduct liver microsome stability assays (e.g., human/rat CYP450 isoforms) to identify metabolite interference .
Q. What computational strategies predict interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., GSK-3β) or GPCRs. Focus on the triazole-pyridazine core’s hydrogen bonding with catalytic lysine residues .
- MD Simulations: Run 100 ns simulations (AMBER/CHARMM force fields) to assess stability of the chromene-carboxamide moiety in hydrophobic pockets .
- QSAR Modeling: Train models using descriptors like logP, topological polar surface area (TPSA), and electronegativity of the ethoxy group to predict activity against related targets .
Q. How does structural modification of analogs influence activity?
Comparative studies of analogs (e.g., substituent variations on the pyridazine ring) reveal:
| Analog Substituent | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 6-Ethoxy (parent compound) | 120 ± 15 (Kinase X) | 0.08 |
| 6-Chloro | 85 ± 10 | 0.05 |
| 6-Methoxy | 200 ± 20 | 0.12 |
| Key Insight: Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition but reduce solubility, necessitating prodrug strategies . |
Methodological Guidance
Q. What strategies optimize reaction yields during scale-up?
- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation .
- Catalyst Recycling: Immobilize triethylamine on silica gel for reuse, reducing waste .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at >90% conversion .
Q. How to design stability studies for long-term storage?
- Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS .
- Excipient Compatibility: Test with mannitol or lactose in lyophilized formulations to prevent hydrolysis of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
